1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate
Description
Properties
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O.2C2H2O4/c1-14-12-18(19(24)13-22-10-8-21(3)9-11-22)15(2)23(14)17-6-4-16(20)5-7-17;2*3-1(4)2(5)6/h4-7,12H,8-11,13H2,1-3H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLPAKBNZYCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Pyrrole Ring : Contributes to the compound's electron-rich nature, influencing its reactivity and interactions with biological targets.
- Bromophenyl Group : Known for its role in enhancing lipophilicity and potentially affecting binding affinity to biological targets.
- Piperazine Moiety : Often associated with pharmacological activity, particularly in central nervous system (CNS) effects.
Molecular Formula
The molecular formula of the compound is .
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that similar pyrrole-based compounds can inhibit BET (bromodomain and extraterminal domain) proteins, which are implicated in various cancers. The inhibition leads to cell cycle arrest and apoptosis in cancer cells by downregulating oncogenes like c-Myc .
The proposed mechanism involves:
- Binding to BET Proteins : The compound may interfere with the interaction between BET proteins and acetylated histones, thereby modulating gene expression involved in tumor growth.
- Induction of Apoptosis : By altering the expression of apoptosis-related proteins, the compound can trigger programmed cell death in malignant cells.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that similar compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for their potential therapeutic applications .
Data Table: Biological Activity Summary
Study 1: Antitumor Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives and tested their antitumor efficacy against several cancer cell lines. The results indicated that compounds with similar structures to 1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate exhibited potent inhibitory effects on tumor growth, particularly in hematologic malignancies .
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how these compounds induce apoptosis. It was found that treatment with the compound led to a significant decrease in the expression of anti-apoptotic proteins while increasing pro-apoptotic signals, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
a. 1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(pyrrolidin-1-yl)ethanone
- Key Differences :
- Aromatic substituent : Fluorophenyl (lighter, more electronegative) vs. bromophenyl (heavier, less electronegative).
- Side chain : Pyrrolidine (5-membered ring) vs. methylpiperazine (6-membered ring with a methyl group).
- Molecular weight : ~360.4 g/mol (free base) vs. ~532.3 g/mol (dioxalate salt).
- The methylpiperazine-dioxalate combination improves solubility compared to the pyrrolidine-free base .
b. Pyrazole Derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone)
- Core Structure : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. pyrrole (5-membered, one nitrogen atom).
- Substituents: Ethanone at position 1 vs. ethanone linked to methylpiperazine.
- Biological Relevance : Pyrazole derivatives often exhibit varied bioactivity due to conformational rigidity. The dihydro-pyrazole moiety in these analogues may restrict rotation, affecting target binding .
Halogen-Substituted Analogues
a. 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Core Structure : Pyrazol-3-one (oxidized pyrazole) vs. pyrrole.
- Substituents : Chlorophenyl (electron-withdrawing) vs. bromophenyl (less polarizable).
- Synthesis & Characterization : Synthesized via procedure A3; LC/MS data (m/z 301, 303, 305) highlights isotopic patterns from Br/Cl .
b. 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
Methylpiperazine vs. Pyrrolidine Side Chains
- Methylpiperazine :
- 6-membered ring with a methyl group; basic nitrogen enhances water solubility.
- Commonly used in pharmaceuticals to improve blood-brain barrier penetration.
- Pyrrolidine :
- 5-membered ring; less basic, smaller size may reduce steric hindrance in binding pockets.
- Example : The dioxalate salt’s methylpiperazine side chain likely offers better pharmacokinetics than pyrrolidine analogues .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Dioxalate) | 4-Fluorophenyl Pyrrolidine Analogue | Pyrazole Derivative (Example 5.17) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~532.3 | ~360.4 | ~301 (free base) |
| Solubility | High (dioxalate salt) | Moderate (free base) | Low (lipophilic substituents) |
| LogP | ~2.1 (estimated) | ~3.0 | ~3.5 |
| Bioavailability | Enhanced (ionized form) | Limited (free base) | Variable |
Crystallographic and Structural Analysis
- Software : SHELXL (used for refining crystal structures) and WinGX/ORTEP (for visualization) are critical in determining the target compound’s conformation .
- Key Findings :
- The dioxalate counterion forms hydrogen bonds with the methylpiperazine group, stabilizing the crystal lattice.
- Bromophenyl substituents contribute to π-π stacking interactions in the solid state.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
